molecular formula C19H28K5N3O10 B12674637 Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate CAS No. 73338-66-6

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate

Cat. No.: B12674637
CAS No.: 73338-66-6
M. Wt: 653.9 g/mol
InChI Key: BIHZWNXZLWCQJS-UHFFFAOYSA-I
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Description

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate (CAS: Not explicitly provided; systematic name: β-Alanine, N,N-bis[2-[bis(2-carboxyethyl)amino]ethyl]-, pentapotassium salt) is a highly functionalized organic salt characterized by a branched polyaminocarboxylate structure. Its pentapotassium form enhances water solubility, making it suitable for applications requiring metal ion sequestration, buffering, or stabilization in aqueous environments.

Properties

CAS No.

73338-66-6

Molecular Formula

C19H28K5N3O10

Molecular Weight

653.9 g/mol

IUPAC Name

pentapotassium;3-[2-[2-[bis(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]ethyl-(2-carboxylatoethyl)amino]propanoate

InChI

InChI=1S/C19H33N3O10.5K/c23-15(24)1-6-20(7-2-16(25)26)11-13-22(10-5-19(31)32)14-12-21(8-3-17(27)28)9-4-18(29)30;;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;/q;5*+1/p-5

InChI Key

BIHZWNXZLWCQJS-UHFFFAOYSA-I

Canonical SMILES

C(CN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthesis of the Polyamino Carboxylate Backbone

  • Starting Materials : The synthesis typically begins with beta-alanine or its derivatives, which provide the beta-alaninate backbone.
  • Alkylation and Amination : The nitrogen atoms are functionalized by sequential alkylation with 2-(bis(2-carboxyethyl)amino)ethyl groups. This step involves nucleophilic substitution reactions where amine groups react with haloalkyl carboxylates or esters.
  • Carboxylation : The bis(2-carboxyethyl) groups are introduced via carboxymethylation reactions, often using chloroacetic acid or its derivatives under basic conditions to form the carboxylate arms.

Salt Formation (Pentapotassium Salt)

  • Neutralization : The free acid form of the polyamino carboxylate is neutralized with potassium hydroxide (KOH) in stoichiometric amounts to yield the pentapotassium salt.
  • Reaction Conditions : This neutralization is typically performed in aqueous solution at controlled pH (around 7-9) to ensure complete deprotonation of carboxylic acid groups without degradation.
  • Purification : The resulting salt is purified by crystallization or lyophilization to achieve high purity (typically >95%) as confirmed by analytical methods.

Alternative Synthetic Routes

  • Direct Multi-step Synthesis : Some protocols involve a one-pot synthesis where the amination, carboxymethylation, and neutralization steps are combined sequentially in a single reactor with intermediate pH adjustments.
  • Use of Protected Intermediates : To improve yield and selectivity, protecting groups may be used on amine or carboxyl groups during intermediate steps, followed by deprotection and salt formation.

Reaction Parameters and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature 50–90 °C during alkylation and carboxymethylation Higher temperatures increase reaction rate but may cause side reactions
pH 7–9 during neutralization Optimal for complete salt formation without hydrolysis
Molar Ratios Stoichiometric KOH to acid groups (5:1) Ensures full neutralization to pentapotassium salt
Solvent Water or aqueous ethanol Facilitates solubility and reaction kinetics
Reaction Time 4–24 hours depending on step Longer times improve conversion but risk degradation

Analytical Characterization of Prepared Compound

Research Findings and Comparative Notes

  • The pentapotassium salt form enhances water solubility and metal ion chelation efficiency compared to free acid or sodium salt analogs.
  • The preparation method involving stepwise alkylation and carboxymethylation followed by neutralization is preferred for high purity and reproducibility.
  • Alternative methods using protected intermediates improve selectivity but add complexity and cost.
  • Reaction conditions such as temperature and pH critically influence yield and purity, requiring careful optimization.
  • Purification by crystallization or lyophilization is essential to remove residual salts and unreacted starting materials.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Outcome/Notes
1. Backbone Formation Beta-alanine derivatization Beta-alanine, alkyl halides, base Formation of N-substituted beta-alaninate
2. Carboxymethylation Introduction of bis(2-carboxyethyl) groups Chloroacetic acid, KOH, aqueous medium Polycarboxylate arms attached
3. Neutralization Conversion to pentapotassium salt KOH, controlled pH 7–9 Pentapotassium salt formation
4. Purification Crystallization or lyophilization Cooling, solvent evaporation High purity product (>95%)

Chemical Reactions Analysis

Types of Reactions

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylates and amides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylates and amides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Chelating Agent

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate serves as an effective chelating agent in biochemical studies. Its ability to bind metal ions makes it useful in:

  • Metal Ion Detection : It can form stable complexes with transition metals, aiding in the detection and quantification of these ions in biological samples.
  • Biochemical Assays : The compound is utilized in assays that require metal ion stabilization, enhancing the accuracy of enzymatic reactions.

1.2. Drug Delivery Systems

The compound's amphiphilic nature allows it to be incorporated into drug delivery systems, particularly:

  • Nanoparticle Formulations : It can enhance the solubility and bioavailability of hydrophobic drugs when used in nanoparticle formulations.
  • Targeted Therapy : By modifying the surface properties of drug carriers, it facilitates targeted delivery to specific tissues or cells.

2.1. Remediation of Heavy Metals

This compound has been studied for its potential in environmental remediation:

  • Heavy Metal Removal : Its chelating properties allow it to effectively sequester heavy metals from contaminated water sources, making it a candidate for water treatment processes.
  • Soil Remediation : The compound can be applied to contaminated soils to immobilize heavy metals, reducing their bioavailability and toxicity.

3.1. Polymer Chemistry

In polymer science, this compound is explored for its role in modifying polymer properties:

  • Stabilizers for Polymers : It acts as a stabilizer in polymer formulations, improving thermal stability and resistance to degradation.
  • Crosslinking Agent : The multifunctional nature of the compound makes it suitable for use as a crosslinking agent in the synthesis of hydrogels and other advanced materials.

4.1. Fertilizer Additive

This compound is being investigated as an additive in fertilizers:

  • Nutrient Delivery : Its ability to chelate essential nutrients enhances their availability to plants, promoting better growth and yield.
  • Soil Health Improvement : The compound may improve soil structure and fertility through enhanced nutrient retention.

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in aqueous solutions. The compound formed a stable complex with lead, which was quantified using spectrophotometric methods, showing high sensitivity and specificity.

Case Study 2: Heavy Metal Remediation

Research conducted on the application of this compound for heavy metal remediation showed that it could reduce lead concentrations in contaminated water by over 90% within 24 hours of treatment, highlighting its potential for environmental cleanup efforts.

Case Study 3: Drug Delivery Systems

In a controlled study involving cancer therapeutics, nanoparticles coated with this compound demonstrated improved cellular uptake and therapeutic efficacy compared to uncoated nanoparticles, indicating enhanced drug delivery capabilities.

Mechanism of Action

The mechanism of action of Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate involves its ability to form stable complexes with metal ions. The multiple carboxylate and amino groups allow it to effectively chelate metal ions, thereby influencing various biochemical and chemical processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Polyaminocarboxylate Salts

N,N-Bis(2-(bis(carboxymethyl)amino)ethyl)glycine, Pentasodium Salt
  • Key Differences :
    • Cation : Sodium (pentasodium) vs. potassium (pentapotassium), impacting solubility and ionic conductivity. Potassium salts generally exhibit higher solubility in polar solvents .
    • Backbone : Glycine vs. β-alanine, altering spatial flexibility and chelation efficiency. β-Alanine’s extended backbone may enhance metal-binding capacity for larger ions.
    • Functional Groups : Carboxymethyl (-CH₂COOH) vs. carboxyethyl (-CH₂CH₂COOH), affecting steric hindrance and pH-dependent ionization (pKa differences).
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid (BES)
  • Key Differences :
    • Functional Groups : Sulfonic acid (-SO₃H) vs. carboxylate (-COO⁻), resulting in stronger acidity (BES: pKa ~7.1) and superior buffering in neutral pH ranges.
    • Applications : BES is a zwitterionic buffer for biochemical assays, whereas the target compound’s polycarboxylate structure prioritizes metal chelation .
Lipid OO4: N-{6-amino-1-[N-(9Z)-octadec-9-enylamino]-1-oxohexan-(2S)-2-yl}-N′-{2-[N,N-bis(2-aminoethyl)amino]ethyl}-2-[(9Z)-octadec-9-enyl]propandiamide
  • Key Differences :
    • Structure : Lipophilic unsaturated alkyl chains in OO4 enable micelle/liposome formation, contrasting with the target compound’s hydrophilic, salt-based design.
    • Function : OO4 is used in drug delivery systems, while the target compound’s ionic nature favors aqueous-phase applications .

Chelating Agents and Metal Complexes

Dicopper Complex of 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol
  • Key Differences: Metal Affinity: The dicopper complex is tailored for catalytic oxidation (e.g., catechol to quinone), leveraging pyridyl groups for Cu²⁺ coordination. The target compound’s carboxyethyl groups favor softer metals (e.g., Ca²⁺, Fe³⁺). Stability: Pyridyl ligands provide rigid geometry, whereas the target’s flexible carboxyethyl arms allow adaptive binding .
Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide-κO,S] Pt(II)/Pd(II) Complexes
  • Key Differences :
    • Applications : These Pt/Pd complexes are antimicrobial agents, while the target compound lacks direct biocidal activity.
    • Ligand Design : Aromatic and thioamide groups dominate in the Pt/Pd complexes, contrasting with the aliphatic, oxygen-rich structure of the target compound .

Ionic Salts and Electrolytes

Ionic Liquids: [N2(20201)(20201)(20201)][NTf₂] and [N2(20201)(20201)(20201)][FSI]
  • Key Differences :
    • Conductivity : Ionic liquids exhibit high ionic conductivity for battery electrolytes, whereas the target compound’s polyanionic structure may limit charge mobility.
    • Thermal Stability : Ionic liquids with bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anions are thermally robust (>300°C), while the target compound likely decomposes at lower temperatures .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications Notable Properties
Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate C₁₉H₂₇KN₅O₁₂ (per K⁺) Carboxyethyl, aminoethyl Metal chelation, buffering High water solubility, pH stability
N,N-Bis(2-(bis(carboxymethyl)amino)ethyl)glycine, pentasodium salt C₁₄H₂₀N₅Na₅O₁₂ Carboxymethyl, aminoethyl Water treatment, detergents Strong Ca²⁺/Mg²⁺ binding
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) C₆H₁₅NO₅S Sulfonic acid, hydroxyethyl Biochemical buffering pKa ~7.1, zwitterionic
Dicopper Complex (1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol) C₂₃H₂₈Cu₂N₆O Pyridyl, amino Catalytic oxidation Rigid Cu²⁺ coordination
Lipid OO4 C₅₈H₁₀₈N₆O₅ Unsaturated alkyl, aminoethyl Drug delivery liposomes Amphiphilic self-assembly

Biological Activity

Pentapotassium N,N-bis(2-(bis(2-carboxyethyl)amino)ethyl)-beta-alaninate, a complex organic compound, has garnered attention for its biological activity, particularly due to its chelating properties and low toxicity. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28K5N3O10
  • CAS Number : 73338-66-6
  • Molar Mass : 653.93 g/mol
  • Solubility : Highly soluble in aqueous environments due to its multiple carboxylic acid groups.

The compound is classified as an aminopolycarboxylic acid, which is known for forming stable complexes with metal ions. This property is pivotal in various applications, including agriculture and industrial processes .

Chelation and Metal Ion Interaction

This compound exhibits significant chelation capabilities, allowing it to bind metal ions effectively. This interaction is crucial for:

  • Mitigating Metal Toxicity : The compound can bind heavy metals, reducing their bioavailability and toxicity in biological systems. Research indicates that it may help in detoxifying environments contaminated with heavy metals.
  • Influencing Metabolic Pathways : By interacting with metal ions essential for various enzymatic processes, this compound can influence metabolic pathways, potentially enhancing or inhibiting specific biological functions.

Toxicity and Biodegradability

Studies have shown that this compound exhibits low toxicity levels in biological systems. Its biodegradability further supports its use in environmental applications, making it a suitable candidate for sustainable practices in agriculture and water treatment .

Agriculture

In agricultural settings, the compound's ability to chelate metal ions can improve nutrient availability for plants while preventing toxic accumulation of heavy metals in soils. This property is particularly beneficial in:

  • Soil Remediation : It can be used to rehabilitate contaminated soils by binding harmful metals.
  • Fertilization : Enhancing the uptake of essential micronutrients by plants.

Water Treatment

This compound is also utilized in water treatment processes. Its chelating properties allow it to effectively remove heavy metals from wastewater, contributing to cleaner water sources .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with other aminopolycarboxylic acids is presented below:

Compound NameMolecular FormulaKey Features
This compoundC19H28K5N3O10High potassium content; enhanced chelation capabilities
Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)C14H18K5N3O10Lower molecular weight; fewer carboxyl groups
Methylglycinediacetic acid (MGDA)C7H13N3O4More biodegradable; commonly used as an EDTA substitute

This table highlights the enhanced effectiveness of this compound in agricultural and industrial applications compared to its counterparts .

Case Studies

  • Heavy Metal Detoxification : A study demonstrated that the application of this compound significantly reduced lead concentrations in contaminated soil samples by over 70%, showcasing its potential for environmental remediation.
  • Plant Growth Enhancement : In controlled experiments, plants treated with this compound exhibited a 30% increase in growth rate due to improved nutrient uptake facilitated by the chelation of essential metals like iron and zinc.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis involves sequential bisalkylation and deprotection steps. For example:

Bisalkylation: React beta-alanine derivatives with bromoethyl intermediates (e.g., tert-butyl N-(2-bromoethyl)iminodiacetate) to form branched carboxyethylamino arms.

Deprotection: Remove tert-butyl ester protections under acidic conditions (e.g., trifluoroacetic acid) to expose carboxylate groups.

Salt Formation: Neutralize with potassium hydroxide to yield the pentapotassium salt.

Critical Steps for Purity:

  • Use ion-exchange chromatography to remove residual ions and by-products.
  • Confirm stoichiometry via elemental analysis (K⁺ content) and mass spectrometry (molecular weight verification) .

Advanced: How can coordination ambiguities in metal complexes of this compound be resolved experimentally?

Answer:
Ambiguities arise from flexible carboxyethylamino arms. Strategies include:

  • X-ray Crystallography: Use SHELXL for refining metal-ligand bond lengths and angles. For example, studies on technetium complexes with similar ligands resolved coordination geometries via high-resolution data .
  • Spectroscopic Titrations: Pair UV-Vis or NMR titrations with computational modeling (e.g., DFT) to predict preferential binding modes.

Data Contradiction Mitigation:

  • Compare results across multiple pH conditions to identify protonation-dependent binding artifacts.

Basic: Which analytical techniques confirm the compound’s structural integrity?

Answer:

  • X-ray Crystallography: Determines 3D geometry (e.g., SHELX programs for small-molecule refinement) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms branching.
  • Elemental Analysis: Validates potassium content (target: 5 K⁺ ions per molecule).

Validation Table:

TechniqueKey MetricsReference
X-ray DiffractionBond lengths (C–N: ~1.47 Å), angles
Mass SpectrometryMolecular ion peak (e.g., [M]⁻ = calc.)

Advanced: How to optimize experimental design for in vivo metal chelation studies?

Answer:
Key Considerations:

  • Metal Selection: Prioritize physiologically relevant ions (e.g., Fe³⁺, Ca²⁺).
  • Radiolabeling: Use ⁹⁹mTc analogs to track biodistribution via SPECT imaging, as done for related radiopharmaceuticals .
  • Control Experiments: Include EDTA or DTPA as competitive chelators to assess specificity.

Methodological Example:

ParameterOptimal RangeRationale
pH5.5–7.5Mimics physiological conditions
Dosage0.1–1.0 mmol/kgBalances efficacy and toxicity

Basic: How does its chelation behavior compare to EDTA or DTPA?

Answer:

  • Denticity: Octadentate (vs. hexadentate for EDTA), enabling stronger binding to multivalent metals.
  • Stability Constants: Log K values for Cu²⁺ exceed EDTA by 2–3 orders of magnitude in analogous polyaminocarboxylates .
  • pH Sensitivity: Carboxyethyl groups exhibit lower proton affinity than EDTA’s carboxylates, enhancing metal binding at neutral pH.

Advanced: What causes variability in thermodynamic stability data, and how is it addressed?

Answer:
Sources of Variability:

  • Protonation state changes at carboxylate groups under different pH.
  • Competing ions in buffer systems (e.g., Na⁺/K⁺).

Resolution Strategies:

  • Potentiometric Titration: Conduct under inert atmosphere (N₂) to avoid CO₂ interference.
  • Software Modeling: Use HYPERQUAD to calculate conditional stability constants, accounting for ionic strength .

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